1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide
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Overview
Description
1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a chloro substituent, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-methylpyrrolidine with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols, forming new sulfonamide derivatives
Scientific Research Applications
1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide include other sulfonamides and pyrrolidine derivatives:
N-Methylpyrrolidine: A simpler compound with similar structural features but lacking the sulfonamide group.
N-Methyl-2-pyrrolidone: Another related compound used as a solvent and in various industrial applications.
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H17ClN2O2S |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10-4-3-8(5-10)6-11(2)14(12,13)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
DRLKSQBWYDILEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CN(C)S(=O)(=O)CCl |
Origin of Product |
United States |
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